Topotecan-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-DPZAMXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649450 | |
| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044904-10-0 | |
| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topotecan-d6: An In-depth Technical Guide for Researchers
A Comprehensive Overview of Deuterated Topotecan for Advanced Bioanalytical Applications
This technical guide provides an in-depth exploration of Topotecan-d6, a deuterated analog of the potent anti-cancer agent Topotecan. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary applications in research, and the methodologies for its use, particularly as an internal standard in pharmacokinetic and bioanalytical studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Topotecan, a semi-synthetic derivative of camptothecin.[1] In this compound, six hydrogen atoms on the dimethylamino methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, Topotecan, while retaining the same chemical structure and reactivity. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (4S)-10-[[di(methyl-d3)amino]methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [2] |
| CAS Number | 1044904-10-0 | [2][3] |
| Molecular Formula | C₂₃H₁₇D₆N₃O₅ | [2] |
| Molecular Weight | 427.5 g/mol | [2] |
| Isotopic Purity | Typically ≥98% deuterated forms (d₁-d₆) | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in Methanol and aqueous acid; slightly soluble in DMSO. | [2] |
Mechanism of Action of Topotecan
Topotecan exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks. Topotecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis (programmed cell death).
Primary Use in Research: Internal Standard for Bioanalysis
The primary and most critical application of this compound in research is its use as an internal standard (IS) for the quantitative analysis of Topotecan in biological matrices such as plasma, urine, and tissue homogenates.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound behaves almost identically to the unlabeled Topotecan during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation. This co-elution ensures that any matrix effects or variations in instrument response affect both the analyte and the internal standard equally.
-
Correction for Analyte Loss: It accurately compensates for any loss of the analyte during sample processing and analysis.
-
Improved Accuracy and Precision: The use of this compound significantly enhances the accuracy, precision, and robustness of the analytical method.
The quantification is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this technique, the instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both Topotecan and this compound.
Table 2: Exemplary MRM Transitions for Topotecan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Topotecan | 422.2 | 377.0 | [5] |
| Topotecan | 422.1 | 377.0 | [6] |
| Topotecan | 422.0 | 376.5 | [1] |
| This compound | 428.1 | 377.1 | N/A |
Experimental Protocols
Sample Preparation: Protein Precipitation
A common method for extracting Topotecan from plasma samples is protein precipitation.
-
Spiking with Internal Standard: To a 100 µL aliquot of plasma sample, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% acetic acid to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes at 4°C).
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
References
Topotecan-d6 mechanism of action as a topoisomerase I inhibitor.
An In-Depth Technical Guide to the Mechanism of Action of Topotecan-d6 as a Topoisomerase I Inhibitor
Executive Summary: Topotecan is a potent anti-neoplastic agent and a semi-synthetic derivative of camptothecin that functions by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This compound is a deuterated isotopologue of Topotecan, engineered to potentially enhance its pharmacokinetic properties. While the core mechanism of action—inhibition of topoisomerase I—remains identical to its non-deuterated counterpart, the substitution of hydrogen with deuterium atoms is designed to modulate the drug's metabolic profile. This guide provides a detailed examination of the molecular mechanism of Topotecan as a topoisomerase I inhibitor, the established principles of drug deuteration, the resultant cellular consequences, and the key experimental protocols used for its characterization.
The Physiological Role of Topoisomerase I
DNA Topoisomerase I (Topo I) is a ubiquitous nuclear enzyme essential for resolving topological stress in DNA. During critical cellular processes like DNA replication and transcription, the unwinding of the DNA double helix creates supercoils ahead of the advancing enzymatic machinery. Topo I alleviates this torsional strain by inducing transient single-strand breaks in the DNA backbone. This process involves a transesterification reaction where an active-site tyrosine residue (Tyr-723) covalently binds to the 3'-phosphate end of the broken DNA strand, forming a covalent intermediate known as the "cleavable complex". This nick allows the intact strand to pass through the break or allows the DNA to rotate freely, thus relaxing the supercoil. Following the relaxation, the enzyme efficiently religates the broken strand, completing its catalytic cycle and dissociating from the DNA.
Core Mechanism of Action of Topotecan
Topotecan exerts its cytotoxic effects by targeting the Topo I-DNA covalent complex. It functions as an uncompetitive inhibitor, meaning it binds specifically to the enzyme-substrate complex rather than to the free enzyme or DNA alone.[1]
-
Intercalation and Binding: The planar lactone ring structure of Topotecan is crucial for its activity.[2][3] Topotecan intercalates into the DNA at the site of the Topo I-induced single-strand break, effectively mimicking a DNA base pair.[1] It inserts itself between the upstream (-1) and downstream (+1) base pairs relative to the cleavage site.[1] This position displaces the downstream DNA and stabilizes the cleavable complex, preventing the subsequent DNA religation step.[1]
-
Formation of the Ternary Complex: The binding of Topotecan traps the enzyme in its covalent complex with DNA, forming a stable, drug-bound ternary complex (Topo I-DNA-Topotecan). The rate of DNA religation is normally much faster than cleavage; Topotecan effectively stalls the catalytic cycle at this stage.
-
Generation of Lethal DNA Lesions: While the ternary complex itself is a significant lesion, it becomes irreversibly cytotoxic during the S-phase of the cell cycle. When a DNA replication fork collides with the stalled ternary complex, the single-strand break is converted into a permanent and lethal double-strand break. Mammalian cells have limited capacity to efficiently repair these double-strand breaks, leading to replication arrest and the initiation of cell death pathways.[1]
The Role of Deuteration in this compound
While no specific efficacy or pharmacokinetic data for this compound is available in the public domain, the principles of deuteration in pharmacology are well-established. Deuterated drugs are small molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.
-
The Kinetic Isotope Effect (KIE): Deuterium has a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen. This increased mass results in a lower vibrational frequency for the Carbon-Deuterium (C-D) bond compared to a Carbon-Hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. The phenomenon where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage is known as the Kinetic Isotope Effect.
-
Impact on Drug Metabolism: Many drugs, including Topotecan, are metabolized in the liver by Cytochrome P450 (CYP) enzymes. These metabolic reactions often involve the oxidative cleavage of C-H bonds. By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be significantly reduced.
-
Expected Pharmacokinetic Profile of this compound: The primary purpose of creating this compound is to alter its pharmacokinetics, not its pharmacodynamics. The deuteration will not change the drug's affinity for the Topo I-DNA complex. Instead, it is expected to:
-
Decrease the rate of metabolism: Leading to a slower clearance of the drug from the body.
-
Increase the half-life (t½): The drug would remain in circulation for a longer period.
-
Increase overall drug exposure (AUC): A higher area-under-the-curve value may be achieved with the same dose.
-
Potentially alter dosing: These changes could allow for less frequent dosing or lower doses to achieve the same therapeutic effect, which might in turn reduce certain side effects.
-
Downstream Cellular Signaling Pathways
The DNA damage induced by Topotecan triggers a cascade of cellular responses orchestrated by the DNA Damage Response (DDR) network.
-
DDR Activation: The presence of double-strand breaks is recognized by sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that phosphorylates a host of downstream targets.
-
Cell Cycle Arrest: A key outcome of DDR activation is cell cycle arrest, which provides time for the cell to attempt DNA repair. Topotecan is known to induce arrest in the G0/G1 and S phases. This is often mediated by the p53 tumor suppressor pathway, which can upregulate proteins like p21 (CDKN1A) that inhibit cyclin-dependent kinases (CDKs), thereby halting cell cycle progression.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling shifts towards inducing apoptosis (programmed cell death). This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the systematic dismantling of the cell.
Quantitative Data on Topotecan Activity
Quantitative analysis is essential for characterizing the potency and pharmacokinetic profile of Topotecan.
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for intravenously administered Topotecan in humans. These values can vary based on patient-specific factors.
| Parameter | Mean Value | Reference |
| Elimination Half-life (t½β) | 2 - 3 hours | [2] |
| Plasma Clearance (Cl) | ~1,000 mL/min | [2] |
| Volume of Distribution (Vd) | ~130 L | [2] |
| Renal Clearance | ~30% of dose | [2] |
| Protein Binding | ~30% | [4] |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following IC50 values have been reported for Topotecan against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H1299 | Non-small cell lung cancer | 12.67 | |
| H1975 | Non-small cell lung cancer | 0.44 | |
| HCC827 | Non-small cell lung cancer | 2.89 | |
| U251 | Glioma | 2.73 | |
| U87 | Glioma | 2.95 | |
| GSCs-U251 | Glioma Stem Cells | 5.46 | |
| GSCs-U87 | Glioma Stem Cells | 5.95 |
Key Experimental Protocols
The characterization of this compound relies on established in vitro assays to confirm its mechanism and potency.
Topoisomerase I DNA Cleavage Assay
This assay is the definitive method for confirming that a compound acts by stabilizing the Topo I-DNA cleavable complex.[5][6][7]
Objective: To visualize and quantify the formation of drug-induced Topo I-mediated DNA cleavage products.
Methodology:
-
Substrate Preparation: A short DNA oligonucleotide (e.g., 20-100 base pairs) containing a known high-affinity Topo I binding/cleavage site is synthesized. The 3'-end of this DNA fragment is radiolabeled, typically with ³²P, using terminal deoxynucleotidyl transferase. The labeled strand is then annealed to its unlabeled complementary strand to form a double-stranded DNA substrate.[8]
-
Reaction Setup: The ³²P-labeled DNA substrate is incubated in a reaction buffer containing purified recombinant human Topoisomerase I.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added to the reaction mixture at various concentrations. A positive control (Topotecan or Camptothecin) and a negative control (DMSO vehicle) are run in parallel.
-
Equilibration: The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 20-30 minutes) to allow the cleavage/religation equilibrium to be established and for the inhibitor to bind.[8]
-
Reaction Termination: The reaction is stopped by adding a denaturant and a proteinase (e.g., SDS and Proteinase K) to digest the Topo I enzyme, leaving the DNA fragments.
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to an autoradiography film or a phosphorimager screen.
-
Interpretation: In the absence of an inhibitor, a faint band representing the basal level of the cleaved complex may be visible. In the presence of an effective inhibitor like this compound, a prominent, dark band will appear at the position corresponding to the cleaved DNA fragment. The intensity of this band is proportional to the concentration of the inhibitor, demonstrating its ability to trap the cleavable complex.
Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells and to determine its IC50 value.[9][10]
Objective: To measure the reduction in cell viability after exposure to varying concentrations of this compound and calculate the IC50.
Methodology:
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for cell attachment.[10]
-
Drug Application: A stock solution of this compound is prepared and serially diluted to create a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different drug concentrations. Control wells (untreated cells and cells treated with the drug vehicle, e.g., DMSO) are included.
-
Incubation: The plate is incubated for a prolonged period, typically 48 to 72 hours, to allow the drug to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Spectrophotometric Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 590 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The absorbance values from the treated wells are normalized to the control wells to determine the percentage of cell viability at each drug concentration. A dose-response curve is plotted (percent viability vs. log of drug concentration), and the IC50 is calculated as the concentration of this compound that causes a 50% reduction in cell viability.
Conclusion
This compound operates through the well-elucidated mechanism of its parent compound, Topotecan, by acting as an uncompetitive inhibitor of DNA topoisomerase I. Its therapeutic efficacy stems from its ability to trap the enzyme-DNA cleavable complex, leading to replication-dependent double-strand breaks and subsequent activation of apoptotic pathways in cancer cells. The defining feature of this compound—the substitution of hydrogen with deuterium—is a pharmacokinetic strategy aimed at improving its metabolic stability via the kinetic isotope effect. This modification is anticipated to enhance the drug's half-life and overall exposure without altering its fundamental molecular target or mechanism of action. The comprehensive characterization of this compound will depend on the rigorous application of quantitative biochemical and cell-based assays to confirm its potency and define its unique pharmacokinetic profile for clinical development.
References
- 1. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
The Role of Topotecan-d6 in Advancing Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan, a semi-synthetic analog of the natural product camptothecin, is a potent anti-cancer agent employed in the treatment of various malignancies, including ovarian, lung, and cervical cancers.[1] Its mechanism of action centers on the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair. In the realm of cancer research and drug development, understanding the pharmacokinetic and pharmacodynamic profiles of therapeutic agents like topotecan is paramount. This has led to the use of stable isotope-labeled internal standards, such as Topotecan-d6, to ensure the accuracy and reliability of quantitative analyses. This technical guide provides an in-depth overview of the applications of this compound in cancer research models, detailing its use in experimental protocols and presenting key efficacy data for its non-deuterated counterpart, topotecan.
Mechanism of Action of Topotecan
Topotecan exerts its cytotoxic effects by targeting topoisomerase I, an enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[2] This leads to the accumulation of these stalled "cleavable complexes." When the advancing replication fork collides with these complexes, irreversible double-strand DNA breaks occur, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[3]
The Role of this compound in Quantitative Analysis
This compound is a deuterated analog of topotecan, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to topotecan but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analysis of topotecan in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis. Because this compound behaves identically to topotecan during sample preparation (e.g., extraction) and chromatographic separation, it can effectively compensate for any variability in these processes, leading to highly accurate and precise quantification of the parent drug.
Experimental Protocols
In Vitro Cytotoxicity Assay
A common method to assess the anti-cancer activity of topotecan in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of topotecan for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Model Efficacy Study
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer drugs.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives topotecan at a specified dose and schedule (e.g., 1 mg/kg, intraperitoneally, daily for 5 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Survival can also be monitored as an endpoint.
Pharmacokinetic Study in a Murine Model Using this compound
This protocol outlines the key steps for determining the pharmacokinetic profile of topotecan in mice, utilizing this compound as an internal standard.
Methodology:
-
Drug Administration: A defined dose of topotecan is administered to mice via the desired route (e.g., intravenous, oral, or intraperitoneal).
-
Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA). Tissues can also be harvested.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
A known amount of this compound (internal standard) is added to each plasma or tissue homogenate sample.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile containing 0.1% acetic acid).[4]
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube, evaporated to dryness, and then reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both topotecan and this compound.
-
-
Data Analysis: The peak area ratio of topotecan to this compound is used to construct a calibration curve and determine the concentration of topotecan in the unknown samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated.
Quantitative Data on Topotecan Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of topotecan in various cancer research models.
Table 1: In Vitro Cytotoxicity (IC50) of Topotecan in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | >10 | [5] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | >10 | [5] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | 2.5 - 5 | [5] |
| SH-SY5Y | Neuroblastoma (non-MYCN-amplified) | 1 - 2.5 | [5] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | 2.5 - 5 | [5] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | 2.5 - 5 | [5] |
| MCF-7 | Breast Cancer | >1000 (72h) | [6] |
| DU-145 | Prostate Cancer | 0.0536 (72h) | [6] |
| A549 | Lung Cancer | 0.0181 (24h) | [6] |
| A2780 | Ovarian Cancer | 0.006 | [7] |
| LOX IMVI | Melanoma | 0.005 | [7] |
Table 2: In Vivo Efficacy of Topotecan in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Lewis Lung Carcinoma | C57BL Mice | 1 mg/kg, i.p. | 36.4% | [8] |
| Neuroblastoma | SK-N-BE(2) | Not specified | Significant tumor growth delay | [9] |
| Osteosarcoma | KHOS | Not specified | Significant tumor growth delay | [9] |
| Rhabdomyosarcoma | RH30 | Not specified | Significant tumor growth delay | [9] |
| Small-Cell Lung Carcinoma | 54A | Daily i.p. injections for 5 days | Dose-dependent growth delay | [10][11] |
| Glioblastoma Multiforme | U87 | Daily i.p. injections for 5 days | Dose-dependent growth delay | [10][11] |
| Non-Small Cell Lung Cancer | NCI-H460 | 3 mg/kg | 67% | [12] |
| Topotecan-Resistant NSCLC | NCI-H460/TPT10 | 3 mg/kg | 50% | [12] |
Table 3: Pharmacokinetic Parameters of Topotecan in Rodent Models
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (%) | Reference |
| Rat | 4 mg/kg, IV | 1167.54 (lactone) | - | 2530.59 (total) | - | [13] |
| Rat | 4 mg/kg, PO | 42.62 (lactone) | 1.60 | 537.87 (total) | 21.25 (total) | [13] |
| Rat | 4 mg/kg, SC | 142.36 (lactone) | 1.35 | 2465.78 (total) | 99.75 (total) | [13] |
Conclusion
Topotecan remains a clinically relevant anti-cancer agent, and its continued investigation in preclinical models is essential for optimizing its therapeutic use. The deuterated analog, this compound, plays a critical, albeit behind-the-scenes, role in this research. As an internal standard for LC-MS/MS analysis, this compound enables the highly accurate and precise quantification of topotecan in biological samples. This analytical rigor is fundamental for establishing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for correlating its exposure with its anti-tumor efficacy and potential toxicities. The data and protocols presented in this guide underscore the importance of robust analytical methodologies, facilitated by tools like this compound, in the comprehensive evaluation of anti-cancer therapeutics in research models.
References
- 1. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]
- 2. Determination of topotecan in human and mouse plasma and in mouse tissue homogenates by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancement of the Antitumor and Antimetastatic Effect of Topotecan and Normalization of Blood Counts in Mice with Lewis Carcinoma by Tdp1 Inhibitors—New Usnic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Topotecan selectively enhances the radioresponse of human small-cell lung carcinoma and glioblastoma multiforme xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Role of Topotecan-d6 in Preclinical Research: A Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the use of Topotecan-d6 in preclinical studies. While not a therapeutic agent itself, the deuterated form of the potent anti-cancer drug Topotecan, this compound, serves as a critical internal standard for accurate quantification in bioanalytical methods.[1] This role is indispensable for robust pharmacokinetic, efficacy, and toxicology assessments of Topotecan in preclinical models. This review will delve into the quantitative data generated using this compound, detail the experimental protocols employed, and visualize key pathways and workflows.
The Significance of Isotopically Labeled Internal Standards in Preclinical Research
In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[2][3][4][5] Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in mass spectrometry-based bioanalysis.[3] Their chemical and physical properties are nearly identical to the analyte of interest, but they are distinguishable by their mass-to-charge ratio. This allows for precise correction of variability during sample preparation and analysis, ensuring high accuracy and precision in quantifying the parent drug, Topotecan.[2][5]
Quantitative Insights from Preclinical Studies Utilizing this compound
The use of this compound as an internal standard has facilitated the generation of a wealth of preclinical data for Topotecan. These studies have explored various formulations and routes of administration, providing crucial information for clinical translation.
Pharmacokinetic Profile of Topotecan
Preclinical pharmacokinetic studies in various animal models have been instrumental in characterizing the disposition of Topotecan. The data summarized below highlights the differences in drug exposure between intravenous (IV) and inhalation delivery routes in mice.
Table 1: Pharmacokinetic Parameters of Topotecan in Mice Following Intravenous (IV) and Inhalation Administration [1]
| Parameter | 5 mg/kg IV | 1 mg/kg Inhalation |
| Plasma AUC (hng/mL) | 888 | 831 |
| Lung AUC (hng/mL) | 1080 | 60,000 |
| Liver AUC (hng/mL) | 4000 | 8380 |
| Brain AUC (hng/mL) | 15 | 297 |
AUC: Area Under the Curve
These findings demonstrate that inhalation delivery, at a five-fold lower dose, results in comparable systemic exposure (plasma AUC) to IV administration but achieves significantly higher drug concentrations in the lungs.[1]
Preclinical Efficacy of Topotecan
Topotecan has shown broad anti-tumor activity in a variety of preclinical cancer models. Its efficacy is often schedule-dependent, with prolonged exposure at lower doses showing improved outcomes.[6]
Table 2: In Vitro and In Vivo Activity of Topotecan in Pediatric Cancer Models [6]
| Parameter | Result |
| In Vitro IC50 | 0.71 nM to 489 nM |
| In Vivo Solid Tumor Xenografts (EFS Increase) | 32 of 37 (87%) |
| In Vivo Acute Lymphoblastic Leukemia Xenografts (EFS Increase) | 8 of 8 (100%) |
| Objective Responses in Solid Tumors | 8 xenografts (Wilms, rhabdomyosarcoma, Ewing sarcoma, neuroblastoma) |
IC50: Half-maximal inhibitory concentration; EFS: Event-Free Survival
These results underscore the significant preclinical activity of Topotecan against a range of pediatric cancers.[6]
Preclinical Toxicity Profile of Topotecan
The primary dose-limiting toxicity of Topotecan is myelosuppression.[7] Preclinical studies have been crucial in defining the toxicity profile and informing safe dosing schedules.
Table 3: Hematologic Effects of Topotecan in Rabbits [8]
| Parameter | Control Group | Low-Dose Topotecan (0.25 mg/kg) | High-Dose Topotecan (0.5 mg/kg) |
| Hemoglobin | Normal | Decreased | Decreased |
| Erythrocytes | Normal | Decreased | Decreased |
| Thrombocytes | Normal | No Significant Difference | No Significant Difference |
| Leukocytes | Normal | No Significant Difference | No Significant Difference |
This study in rabbits confirmed that Topotecan treatment leads to a decrease in erythrocyte counts and hemoglobin levels, consistent with its known bone marrow suppressive effects.[8]
Experimental Protocols in Preclinical Studies
The reliability of the quantitative data presented above hinges on meticulous experimental design and validated bioanalytical methods.
Animal Models and Dosing Regimens
A variety of animal models are used to evaluate the efficacy and toxicity of Topotecan. These include:
-
Orthotopic and Subcutaneous Xenograft Models: Human cancer cell lines (e.g., H1975, A549, H358 for lung cancer) are implanted in immunocompromised mice or rats to assess anti-tumor activity.[1] Dosing schedules often compare intermittent intravenous injections with daily or weekly inhalation.[1][9]
-
Toxicity Studies: Rabbits and other species are used to evaluate the hematological and other toxic effects of Topotecan at various doses.[8]
Bioanalytical Method for Topotecan Quantification
The accurate measurement of Topotecan concentrations in biological matrices is critical for pharmacokinetic analysis. The use of this compound as an internal standard is a key component of this methodology.
Sample Preparation: Biological samples (plasma, tissue homogenates) are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing this compound.[1] The supernatant is then evaporated and reconstituted for analysis.
Chromatography and Mass Spectrometry:
-
Chromatography: Separation is achieved using ultra-performance liquid chromatography (UPLC) with a C8 or C18 column and a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] The transitions for both Topotecan and this compound are monitored to ensure specificity and accurate quantification. A standard curve is generated using matrix-based standards with a linear regression, often with 1/x2 weighting.[1]
Visualizing Key Processes
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.
Caption: Mechanism of action of Topotecan as a Topoisomerase I inhibitor.
Caption: Preclinical pharmacokinetic experimental workflow.
Conclusion
The use of this compound as an internal standard has been fundamental to the rigorous preclinical evaluation of Topotecan. The high-quality quantitative data generated through its application in bioanalytical methods have provided a deep understanding of Topotecan's pharmacokinetic properties, efficacy, and toxicity profile. This body of knowledge has been essential for the successful clinical development and application of Topotecan in oncology. Future preclinical studies of novel Topotecan formulations and combination therapies will continue to rely on the principles of robust bioanalysis, where isotopically labeled internal standards like this compound will remain an indispensable tool.
References
- 1. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Topotecan treatment and its toxic effects on hematologic parameters and trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and toxicity profile of oral topotecan in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Topotecan-d6: Sourcing and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on Topotecan-d6, a deuterated analog of the potent topoisomerase I inhibitor, Topotecan. This document serves as a resource for sourcing this stable isotope-labeled compound and understanding its application in research, particularly in quantitative bioanalysis and studies of its mechanism of action.
Sourcing and Procurement of this compound
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The offerings typically vary in quantity, formulation (e.g., free base or hydrochloride salt), and pricing. Below is a comparative summary of purchasing options from prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | Contact for details |
| Cayman Chemical [1] | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.5 | ≥99% deuterated forms (d₁-d₆)[1] | 1 mg, 5 mg, 10 mg |
| MedChemExpress [2] | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | 500 µg, 1 mg, 5 mg, 10 mg[2] |
| Simson Pharma [3] | This compound Dihydrochloride | N/A | C₂₃H₁₇D₆N₃O₅·2HCl | - | - | Custom Synthesis[3] |
| LGC Standards | This compound | 1044904-10-0 | C₂₃H₁₇D₆N₃O₅ | 427.48 | - | 10 mg |
| CymitQuimica | This compound Hydrochloride | 1044746-98-6 | C₂₃H₁₈D₆ClN₃O₅ | 463.94 | - | 10 mg |
Experimental Protocols: Application of this compound as an Internal Standard in LC-MS/MS
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of Topotecan in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, with a distinct mass difference that allows for precise differentiation in a mass spectrometer.
While specific parameters may require optimization based on the instrumentation and matrix, the following provides a detailed methodology for the use of this compound as an IS.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as DMSO or methanol. Store at -20°C.
-
This compound Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50% methanol in water) to achieve the desired concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for plasma samples and may need adjustment for other matrices like urine or tissue homogenates.
-
Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants (e.g., K₂EDTA).
-
Spiking with Internal Standard: To 100 µL of the plasma sample, add a small volume (e.g., 10 µL) of the this compound working solution.
-
Protein Precipitation: Add a threefold volume (e.g., 300 µL) of cold acetonitrile containing 0.1% acetic acid to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrument in use.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to elute Topotecan.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Topotecan: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 422.2 → 377.0).[4]
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 428.2 → 383.0).
-
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Topotecan) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Topotecan and a fixed concentration of this compound.
Mechanism of Action and Associated Signaling Pathways
Topotecan is a semi-synthetic analog of camptothecin and functions as a potent inhibitor of DNA topoisomerase I.[5] This enzyme plays a crucial role in relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.
Inhibition of Topoisomerase I and DNA Damage
Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the single-strand breaks.[5] This leads to the accumulation of these stalled cleavage complexes. When a replication fork collides with this complex, the single-strand break is converted into a cytotoxic double-strand break.
Caption: Topotecan stabilizes the DNA-Topoisomerase I cleavage complex, leading to double-strand breaks.
DNA Damage Response and Apoptosis Signaling
The induction of DNA double-strand breaks triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response ultimately determines the cell's fate, leading to either cell cycle arrest and DNA repair or apoptosis (programmed cell death).
Key proteins in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA damage.[6] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[7]
Activated p53 can induce cell cycle arrest, providing time for DNA repair. However, in the case of extensive damage, p53 promotes the transcription of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][9][10]
Caption: DNA damage by Topotecan activates ATM/ATR, leading to p53-mediated apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Dihydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Analysis of Topotecan in Human Plasma Using Topotecan-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Topotecan in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Topotecan-d6, is employed. The methodology involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring of Topotecan.
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a key enzyme in DNA replication. It is utilized in chemotherapy for various cancers. Given its therapeutic window and potential for toxicity, accurate and reliable quantification of Topotecan in biological matrices is crucial for pharmacokinetic assessments and to optimize patient dosing. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Topotecan in human plasma using this compound.
Experimental
Materials and Reagents
-
Topotecan hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Topotecan and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reverse-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Topotecan | 422.1 | 377.0 | 150 |
| This compound | 428.1 | 377.0 | 150 |
Note: The precursor ion for this compound is inferred based on the +6 Da mass shift from the deuterated methyl groups. The product ion is expected to be the same as the unlabeled compound as the fragmentation does not involve the dimethylamino moiety.
Data Analysis and Results
The quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method should be assessed over the desired concentration range.
Method Validation Summary
The following tables summarize typical validation parameters for a similar LC-MS/MS method for Topotecan.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coeff. | > 0.995 |
| LLOQ | 0.1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90-110 |
| Mid | 10 | < 8 | < 8 | 92-108 |
| High | 80 | < 7 | < 7 | 95-105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85-95 | 90-110 |
| High | 80 | 88-98 | 92-108 |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Topotecan.
Caption: Logical relationship for quantitative analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Topotecan in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for applications in clinical research and drug development.
Application Note: Quantification of Topotecan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent anti-neoplastic agent that functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The quantification of Topotecan in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and in the overall drug development process to ensure its safe and effective use. A critical aspect of Topotecan's chemistry is the pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form; the lactone is favored in acidic conditions (pH < 4). This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total Topotecan in human plasma, utilizing Topotecan-d6 as an internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction followed by rapid chromatographic separation and detection by mass spectrometry.
Experimental
Materials and Reagents
-
Analytes: Topotecan hydrochloride (purity ≥ 98%), this compound (isotopic purity ≥ 99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Equipment
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Other: Analytical balance, centrifuges, vortex mixer, calibrated pipettes.
Preparation of Stock and Working Solutions
-
Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Topotecan hydrochloride in a suitable solvent such as methanol or a slightly acidic aqueous solution to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Topotecan stock solution. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
Protocols
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Spike each tube with 25 µL of the this compound internal standard working solution (a typical concentration might be 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Topotecan | 422.2 | 377.2 |
| This compound | 428.2 | 377.2 |
Method Validation
The bioanalytical method was validated according to international guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Calibration Curve:
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Topotecan | 0.1 - 100 | > 0.995 |
Accuracy and Precision (Intra- and Inter-day):
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 10 | < 15 | 85-115 | < 15 | 85-115 |
| High | 80 | < 15 | 85-115 | < 15 | 85-115 |
Recovery and Matrix Effect:
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | < 15 |
| High | 80 | > 85 | < 15 |
Stability:
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 4 hours | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term (-80°C) | 30 days | Stable |
Visualizations
Caption: Experimental workflow for Topotecan quantification in plasma.
Caption: Interdependencies of method validation parameters.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Topotecan in human plasma using its deuterated analog, this compound, as an internal standard. The method is sensitive, with a lower limit of quantification of 0.1 ng/mL, and has been shown to be accurate, precise, and reliable across a wide linear range. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical or research setting. The stability of Topotecan in plasma under various storage conditions has also been established, ensuring the integrity of the samples from collection to analysis.
Application Notes and Protocols for LC-MS/MS Method Validation of Topotecan using Topotecan-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent topoisomerase I inhibitor used in cancer chemotherapy.[1] Accurate quantification of Topotecan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Topotecan in human plasma, utilizing its deuterated analog, Topotecan-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision.
Under physiological conditions, the active lactone form of Topotecan is in a pH-dependent equilibrium with its inactive open-ring carboxylate form. Acidification of plasma samples is therefore a critical step to stabilize Topotecan in its active lactone form for accurate quantification. The method described herein is designed to be specific, sensitive, and reproducible, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Analytes: Topotecan hydrochloride, this compound (internal standard)
-
Chemicals and Solvents:
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Topotecan hydrochloride and this compound into separate volumetric flasks.
-
Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C, protected from light.
-
-
Working Solutions:
-
Prepare serial dilutions of the Topotecan stock solution with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Topotecan working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Topotecan: m/z 422.1 → 377.0[3]
-
This compound: m/z 428.1 → 383.0 (Predicted based on a +6 Da shift)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
-
Data Presentation
The following tables summarize the expected quantitative data for the LC-MS/MS method validation of Topotecan. The data presented is a composite representation based on typical performance characteristics reported in the literature for similar assays.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (CV%) | < 20% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LQC | 0.3 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| MQC | 15 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| HQC | 40 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | Consistent and reproducible | Minimal |
| MQC | 15 | Consistent and reproducible | Minimal |
| HQC | 40 | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 6 hours | Room Temperature | ± 15% of nominal concentration |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | ± 15% of nominal concentration |
| Short-term | 24 hours | 4°C | ± 15% of nominal concentration |
| Long-term | 30 days | -80°C | ± 15% of nominal concentration |
| Stock Solution | 30 days | -20°C | ± 10% of nominal concentration |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Topotecan.
Caption: Logical relationship of key method validation parameters.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Topotecan in human plasma using this compound as an internal standard. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical research. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of Topotecan.
References
Application of Topotecan-d6 in the Quantitative Analysis of Topotecan in Human Cerebrospinal Fluid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells. The significant penetration of topotecan into the central nervous system makes it a candidate for the treatment of primary and metastatic brain tumors. Therefore, accurate quantification of topotecan concentrations in cerebrospinal fluid (CSF) is essential for pharmacokinetic studies, dose-optimization, and assessing therapeutic efficacy.
Topotecan-d6, a deuterium-labeled stable isotope of topotecan, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of topotecan, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled drug by correcting for variability in sample processing and instrument response.
These application notes provide a detailed protocol for the extraction and quantification of topotecan in human CSF using this compound as an internal standard with an LC-MS/MS system.
Principle of the Method
This method utilizes protein precipitation for the extraction of topotecan and the internal standard, this compound, from human CSF. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of topotecan in the CSF samples is determined by comparing the peak area ratio of topotecan to this compound against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Topotecan hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human cerebrospinal fluid (drug-free)
-
Control CSF samples (for quality control)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Topotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of topotecan hydrochloride in a suitable solvent such as DMSO or methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent such as DMSO or methanol.
-
Topotecan Working Solutions: Prepare a series of working solutions by serially diluting the topotecan stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
Prepare calibration standards and QC samples by spiking the appropriate topotecan working solutions into drug-free human CSF. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
Sample Preparation
-
To 100 µL of CSF sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Topotecan | 422.2 | 377.0 |
| This compound | 428.2 | 383.0 |
Note: The optimal MRM transitions and collision energies should be determined experimentally for the specific instrument used.
Data Presentation
The following table presents representative quantitative data for topotecan concentrations in human CSF from a clinical study. It is important to note that this data was generated using an HPLC method with fluorescence detection, as a complete dataset from an LC-MS/MS study using this compound in CSF was not publicly available.[1] This data is provided for illustrative purposes.
Table 2: Topotecan Concentrations in Human Cerebrospinal Fluid [1]
| Patient ID | Dose Administered | Time Point (hours) | Topotecan Concentration (µM) |
| 1 | 0.2 mg | 24 | 0.15 |
| 1 | 0.2 mg | 48 | 0.05 |
| 2 | 0.3 mg | 24 | 0.25 |
| 2 | 0.3 mg | 48 | 0.08 |
| 3 | 0.4 mg | 24 | 0.40 |
| 3 | 0.4 mg | 48 | 0.12 |
Method Validation
A full validation of this bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of topotecan and this compound in blank CSF samples.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the lower limit of quantification).
-
Recovery: The extraction recovery of topotecan and this compound should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the CSF matrix.
-
Stability: Stability of topotecan in CSF under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Topotecan in CSF.
Topotecan Mechanism of Action and Signaling Pathway
Caption: Topotecan's mechanism of action and signaling pathway.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Topotecan-d6
These application notes provide a detailed framework for the quantitative analysis of Topotecan-d6 using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require a reliable method for the determination of this deuterated analog of Topotecan. This compound is commonly used as an internal standard in bioanalytical methods for the quantification of Topotecan.[1][2]
Chemical Properties of this compound
This compound is a labeled form of Topotecan, a topoisomerase I inhibitor.[2][3][4] Its physical and chemical properties are nearly identical to those of Topotecan, with the primary difference being the presence of six deuterium atoms, which increases its molecular weight.[3]
| Property | Value |
| CAS Number | 1044904-10-0[3] |
| Molecular Formula | C₂₃H₁₇D₆N₃O₅[3] |
| Molecular Weight | 427.48 g/mol [3] |
| Synonyms | (4S)-10-[(Dimethylamino-d6)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3′,4′,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione[3] |
| Appearance | Yellow Solid[4] |
| Storage | 2-8°C Refrigerator[4] |
HPLC Methodologies for Topotecan Analysis
While specific HPLC-UV/fluorescence methods for the quantification of this compound as the primary analyte are not extensively published, methods for the parent compound, Topotecan, are well-documented and can be adapted. The similar chemical structures of Topotecan and this compound result in nearly identical chromatographic behavior. The following table summarizes typical HPLC conditions used for Topotecan analysis, which are applicable to this compound.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase Gradient) |
| Column | Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)[5][6] | Phenomenex Luna C18(2) |
| Mobile Phase | Acetonitrile, Water, and TFA (15:85:0.1, v/v/v)[5][6] | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (70:30, v/v)[7] |
| Flow Rate | 1.0 mL/min[5][6] | 1.2 mL/min[7] |
| Detection | PDA at 267 nm[5][6] | UV at 227 nm[7] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient[5][6] | Ambient |
| Internal Standard | Camptothecin[8] | Not specified |
Experimental Protocol: Isocratic RP-HPLC Method
This protocol details a representative isocratic reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), pure grade
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Water, and TFA in the ratio of 15:85:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
4. Chromatographic Conditions
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:TFA (15:85:0.1)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 267 nm
5. Sample Preparation
For analysis of this compound in a biological matrix, a sample extraction step is necessary. Protein precipitation is a common method.
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Topotecan and the experimental workflow for its analysis.
Caption: Mechanism of action of Topotecan.
Caption: Experimental workflow for HPLC analysis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Quantification of Topotecan in Biological Matrices Using Topotecan-d6 as an Internal Standard
References
- 1. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Addressing matrix effects in Topotecan-d6 bioanalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Topotecan-d6. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound, endogenous components from biological samples like plasma, such as phospholipids and proteins, can cause either ion suppression or enhancement.[2][3] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other studies.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[1] For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[1]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and can it completely eliminate matrix effects?
A SIL-IS, such as this compound, is the preferred choice for an internal standard because it has nearly identical chemical and physical properties to the analyte (Topotecan).[4] This means it will co-elute with Topotecan and experience similar degrees of ion suppression or enhancement, thus compensating for the matrix effect during data processing.[4] However, even a SIL-IS may not overcome a significant loss in sensitivity due to severe ion suppression.[4] Therefore, optimizing sample preparation to remove interfering matrix components remains crucial.[4] For maximum correction of matrix effects, it is important to ensure complete co-elution of the analyte and the internal standard.
Q4: What are the common sample preparation techniques to mitigate matrix effects for Topotecan analysis?
The most common sample preparation techniques for Topotecan bioanalysis are:
-
Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5] While easy to implement, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[3][6]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.[2][7] LLE generally provides a cleaner extract than PPT.[8]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa.[9] This method is often considered to provide the cleanest extracts, significantly reducing matrix effects.[8][10]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for this compound.
This issue is often linked to significant ion suppression from the sample matrix. Below is a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Assess and Quantify the Matrix Effect
Before making changes to your protocol, it is essential to confirm that matrix effects are the root cause of the issue.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank plasma samples (from at least six different sources) using your current extraction procedure.[5] Spike this compound into the final, extracted matrix at the same concentration as Set A.[5]
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpret the results:
-
An MF significantly lower than 1 (e.g., < 0.8) indicates ion suppression.
-
An MF significantly higher than 1 (e.g., > 1.2) indicates ion enhancement.
-
High variability in the MF across different plasma lots suggests a relative matrix effect, which is particularly problematic.
-
Step 2: Optimize Sample Preparation
If significant matrix effects are confirmed, improving the sample cleanup procedure is the most effective way to address the problem.[4]
Comparison of Sample Preparation Techniques for Topotecan
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| General Procedure | Addition of cold acetonitrile (with 0.1% acetic acid) to plasma, vortex, and centrifuge.[5] | Extraction with a mixture of ethyl acetate and acetonitrile.[2] | Use of a specialized sorbent plate (e.g., Ostro™) to remove phospholipids and proteins.[9] |
| Reported Recovery | 49.5% for Topotecan.[5] | 85% for Topotecan.[7] | Generally high, with matrix effects within acceptable limits.[9] |
| Pros | Fast, simple, and inexpensive. | Provides cleaner extracts than PPT.[8] | Provides the cleanest extracts, significantly reducing phospholipids.[8][9] |
| Cons | Less effective at removing phospholipids, leading to potential for significant ion suppression.[3][6] | More labor-intensive and requires solvent optimization. | Higher cost and may require more extensive method development. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing matrix effects.
Step 3: Detailed Experimental Protocols
If you decide to switch or optimize your sample preparation method, here are detailed protocols based on published literature.
Protocol 1: Protein Precipitation (PPT) [5]
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add internal standard (this compound).
-
Add 400 µL of cold acetonitrile containing 0.1% acetic acid.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [2][7]
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add internal standard (this compound).
-
Adjust pH to 7.0-7.5.[7]
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and acetonitrile, 6:1 v/v).[2]
-
Vortex for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) - Phospholipid Removal Plate [9]
-
Place an Ostro™ 96-well plate on a collection plate.
-
Aliquot 100 µL of plasma sample into the wells.
-
Add internal standard (this compound).
-
Add 300 µL of acetonitrile with 1% formic acid.
-
Mix thoroughly by aspirating and dispensing with a pipette.
-
Apply vacuum to draw the sample through the sorbent.
-
The collected eluate is ready for analysis.
Sample Preparation Workflow Diagram
Caption: Comparison of sample preparation workflows.
Step 4: Further Chromatographic Optimization
If matrix effects persist even after optimizing sample preparation, further adjustments to the LC method can help.
-
Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or analytical column to separate this compound from the interfering matrix components. The goal is to ensure the analyte does not elute in a region of ion suppression.
-
Divert Flow: Use a divert valve to direct the early-eluting, unretained components (which often include salts and phospholipids) to waste instead of the mass spectrometer source.
By systematically assessing the matrix effect and optimizing the sample preparation and chromatographic conditions, you can develop a robust and reliable bioanalytical method for this compound, ensuring high-quality data for your research and development needs.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Topotecan-d6 in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression of Topotecan-d6 in complex biological samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in a sample, other than the analyte of interest (this compound), interfere with the ionization process in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3] In complex matrices such as plasma or serum, endogenous substances like phospholipids and salts are common causes of ion suppression.[4]
Q2: What are the primary causes of ion suppression when analyzing this compound in plasma?
A2: The primary causes of ion suppression for this compound in plasma are co-eluting endogenous matrix components. These include, but are not limited to:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[4][5]
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during sample preparation can alter the droplet surface tension and evaporation characteristics in the ion source, leading to reduced ionization efficiency.
-
Proteins: Although most large proteins are removed during sample preparation, residual peptides and smaller proteins can still co-elute and cause ion suppression.[6]
Q3: How can I assess the extent of ion suppression in my this compound assay?
A3: The most common method to evaluate ion suppression is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a sample extract spiked with the analyte after extraction to the peak area of a pure solution of this compound at the same concentration in the mobile phase. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression occurs.[2][6]
Q4: Is this compound susceptible to any specific stability issues during sample preparation that could be mistaken for ion suppression?
A4: Yes, Topotecan has a pH-dependent stability due to the hydrolysis of its lactone ring to the less active carboxylate form at physiological pH.[7] This conversion can lead to a decrease in the signal of the active lactone form, which might be misinterpreted as ion suppression. To prevent this, it is crucial to acidify the plasma samples immediately after collection and during the extraction process to stabilize the lactone form.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Mitigating Ion Suppression
This guide provides a step-by-step workflow for identifying and resolving ion suppression issues with this compound.
Caption: A workflow for troubleshooting ion suppression of this compound.
Guide 2: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the most critical step in minimizing ion suppression.[1][4] The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.
Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Pros | Cons | Reported Recovery for Topotecan |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive. | Less effective at removing phospholipids and salts, often leading to significant ion suppression.[3][4] | ~49.5%[1] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between the aqueous sample and an immiscible organic solvent. | Cleaner extracts than PPT, better removal of salts and some phospholipids. | Can be more time-consuming and may have lower recovery for highly polar compounds. | ~85%[4] |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, effectively removes phospholipids and salts, and allows for sample concentration.[1] | More complex and expensive than PPT and LLE. | High, but specific quantitative data for this compound was not found in the provided search results. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is quick but may require further optimization of chromatographic conditions to resolve this compound from co-eluting interferences.
-
To 100 µL of K2 EDTA human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold ( -20°C) acetonitrile containing 0.1% acetic acid to precipitate the proteins. The acidification helps to stabilize the lactone form of Topotecan.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method generally provides a cleaner sample than PPT.
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Adjust the sample pH to 7.0-7.5.[4]
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is highly effective at removing phospholipids and other interferences. A mixed-mode cation exchange or a reverse-phase sorbent can be suitable for Topotecan.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange column) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 900 µL of 100 mM ammonium formate and 2% phosphoric acid.[8] Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1 M HCl) to remove basic and neutral interferences, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizing the Impact of Sample Preparation
The choice of sample preparation method directly influences the cleanliness of the final extract and, consequently, the degree of ion suppression.
Caption: Relationship between sample preparation and ion suppression.
By following these guidelines and protocols, researchers can effectively minimize ion suppression and ensure the development of a robust and reliable LC-MS/MS method for the quantification of this compound in complex biological samples.
References
- 1. asianpubs.org [asianpubs.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for the quantitation in human plasma of the novel indenoisoquinoline topoisomerase I inhibitors, NSC 743400 and NSC 725776 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]
- 7. Plasma and cerebrospinal fluid pharmacokinetic study of topotecan in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study of topotecan in ophthalmic prefilled syringes for intravitreal delivery | European Journal of Hospital Pharmacy [ejhp.bmj.com]
Common pitfalls in the use of deuterated internal standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?
This phenomenon is known as the "isotope effect" and is a common occurrence with deuterated standards.[1][2] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase in liquid chromatography.[3] This can result in a chromatographic shift, where the deuterated IS elutes slightly earlier or later than the unlabeled analyte.[3][4]
Troubleshooting:
-
Method Optimization: Adjusting chromatographic parameters such as the gradient, flow rate, or column temperature may help to minimize the retention time difference.
-
Use of Lower Resolution Chromatography: In some cases, employing a column with lower resolving power can cause the analyte and IS peaks to co-elute, mitigating differential matrix effects.[3]
-
Alternative Isotopes: Consider using internal standards labeled with ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic shift.[3][5]
Q2: I'm observing a signal for the unlabeled analyte in my internal standard solution. What could be the cause?
This indicates either isotopic exchange or the presence of unlabeled analyte as an impurity in the deuterated internal standard.
-
Isotopic Exchange: Deuterium atoms, particularly those in chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or alpha to a carbonyl group), can exchange with protons from the solvent or matrix.[6][7] This can lead to a decrease in the deuterated IS signal and an increase in the unlabeled analyte signal. Storing deuterated compounds in acidic or basic solutions should generally be avoided as it can promote this exchange.[8]
-
Isotopic Purity: The synthesis of deuterated standards may result in a small percentage of the unlabeled compound remaining as an impurity.[9] This can lead to an artificially high response for the analyte, especially at the lower limit of quantitation (LLOQ).[9]
Troubleshooting:
-
Check Certificate of Analysis (CoA): Review the CoA for the deuterated standard to determine its isotopic purity and the positions of the deuterium labels.
-
Label Position: Whenever possible, select internal standards where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons, to minimize the risk of exchange.[10]
-
Storage Conditions: Store deuterated standards under appropriate conditions (e.g., in a non-protic solvent, at low temperatures) to prevent degradation and isotopic exchange.[10]
-
Blank Injection Analysis: Inject a solution containing only the deuterated internal standard to assess the level of unlabeled analyte.
Q3: My analyte and deuterated internal standard seem to be affected differently by the sample matrix. Why is this happening?
This is known as "differential matrix effects" and can occur even when the analyte and IS co-elute.[11][12] Matrix components can suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccurate quantification.[1][13] This can be particularly problematic when there is a slight chromatographic separation between the analyte and the IS, as they will be entering the mass spectrometer source at slightly different times, potentially encountering different matrix environments.[1]
Troubleshooting:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Optimize Chromatography: As mentioned in Q1, strive for co-elution of the analyte and IS.
-
Matrix Effect Evaluation: Conduct thorough matrix effect experiments during method validation using multiple sources of the matrix to assess the variability of ion suppression/enhancement.[14]
-
Consider ¹³C or ¹⁵N Labeled Standards: These isotopes are less likely to exhibit chromatographic shifts and may be less susceptible to differential matrix effects.[5]
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine the retention time difference between an analyte and its deuterated internal standard.
Methodology:
-
Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration in a clean solvent (e.g., methanol, acetonitrile).
-
Inject this solution onto the LC-MS/MS system.
-
Acquire data in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for a specific transition for both the analyte and the IS.
-
Extract the ion chromatograms for both compounds.
-
Determine the retention time at the apex of each peak.
-
Calculate the difference in retention times. An acceptable difference will depend on the peak width and the specific requirements of the assay.
Protocol 2: Assessment of Isotopic Exchange
Objective: To evaluate the stability of the deuterium labels on an internal standard in the analytical solvent.
Methodology:
-
Prepare a solution of the deuterated internal standard in the final solvent composition that will be used for the sample analysis.
-
Immediately after preparation (Time 0), inject the solution into the LC-MS/MS and acquire data, monitoring for both the deuterated IS and the potential unlabeled analyte.
-
Store the solution under the same conditions as the prepared samples (e.g., room temperature, 4°C).
-
At various time points (e.g., 4, 8, 24 hours), re-inject the solution and acquire data.
-
Compare the peak area ratio of the unlabeled analyte to the deuterated IS over time. A significant increase in this ratio indicates isotopic exchange. For instance, a 28% increase in the nonlabeled compound was observed after incubating plasma with a deuterated compound for one hour in one study.[1]
Data Presentation
Table 1: Impact of Deuteration on Retention Time
| Compound | Analyte Retention Time (min) | Deuterated IS Retention Time (min) | Retention Time Difference (min) |
| Compound A | 2.54 | 2.51 | -0.03 |
| Compound B | 3.12 | 3.07 | -0.05 |
| Compound C | 4.78 | 4.80 | +0.02 |
This table illustrates typical retention time shifts observed for deuterated internal standards.
Table 2: Example of Unlabeled Analyte Impurity in Deuterated Internal Standard
| Lot Number | Isotopic Purity (%) | Unlabeled Analyte Impurity (%) |
| IS-Lot-001 | 99.5 | 0.5 |
| IS-Lot-002 | 98.9 | 1.1 |
| IS-Lot-003 | 99.8 | 0.2 |
This table shows how the level of unlabeled impurity can vary between different batches of a deuterated internal standard.
Visualizations
Caption: Troubleshooting workflow for deuterated internal standard issues.
Caption: Common pitfalls associated with deuterated internal standards.
References
- 1. waters.com [waters.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. cerilliant.com [cerilliant.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Inter-laboratory Comparison of Topotecan-d6 Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Topotecan-d6, a deuterated internal standard crucial for the accurate measurement of the chemotherapeutic agent Topotecan in biological matrices. The data and protocols presented are synthesized from publicly available research to offer a comprehensive overview for laboratories involved in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Data Presentation: A Comparative Overview of LC-MS/MS Methods
The quantification of Topotecan is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While a direct inter-laboratory comparison study for this compound was not publicly available, this guide compiles and compares key performance parameters from various validated methods for Topotecan, which commonly utilize this compound as an internal standard.
| Parameter | Method A | Method B | Method C | Method D |
| Matrix | Human Plasma | Human Plasma | Rat Serum | Human Cerebrospinal Fluid |
| Internal Standard | Irinotecan | Not Specified | Clomipramine | Not Specified |
| Instrumentation | API-4000 LC-MS/MS | API 4000 or API 6500 | Not Specified | HPLC with DAD |
| LLOQ | 0.5 ng/mL[1] | 0.025 ng/mL (in tissue)[2] | 0.5 ng/mL[3] | 0.04 µM |
| Linearity Range | 0.50 - 50.0 ng/mL[1] | 20 - 20000 ng/mL[2] | 0.5 - 100 ng/mL[3] | Not Specified |
| Sample Volume | 100 µL[1] | 20 µL (plasma) or 50 µL (tissue)[2] | 0.1 mL[3] | Not Specified |
| Extraction Method | Protein Precipitation[1] | Protein Precipitation[2] | Liquid-Liquid Extraction[3] | Not Specified |
| Recovery | 49.5% (Topotecan)[1] | Not Specified | Not Specified | 101.2–103.6% |
Note: The methods presented here, while all focused on Topotecan quantification, utilize different internal standards. The performance characteristics are indicative of the method's sensitivity and range for the primary analyte, Topotecan. The choice of internal standard, including this compound, is critical for correcting matrix effects and variability in sample processing and instrument response.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for selecting the most appropriate method for a specific research need. Below are synthesized protocols based on the reviewed literature.
Method 1: LC-MS/MS Quantification in Human Plasma
This method is optimized for the analysis of Topotecan in human plasma using protein precipitation for sample cleanup.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of K2EDTA human plasma, add the internal standard (e.g., Irinotecan or this compound).
-
Precipitate proteins by adding 0.1% acetic acid in cold acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 2: High-Sensitivity LC-MS/MS Quantification in Various Matrices
This protocol is designed for high sensitivity across multiple biological matrices, including plasma, urine, and tissue homogenates.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Sciex API 4000 or API 6500 triple quadrupole mass spectrometer, depending on the required analytical range.[2]
-
Ionization Mode: ESI+
-
Mandatory Visualizations
Experimental Workflow for Topotecan Quantification
The following diagram illustrates a typical bioanalytical workflow for the quantification of Topotecan using an internal standard like this compound.
Signaling Pathway of Topotecan
Topotecan's mechanism of action involves the inhibition of Topoisomerase I, a key enzyme in DNA replication and transcription.
References
Validation of Topotecan-d6 stability under different experimental conditions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Topotecan-d6 under various experimental conditions. Given the limited direct stability data for the deuterated form, this guide leverages extensive data available for its non-deuterated analog, Topotecan. The stability of this compound is expected to be comparable to or greater than that of Topotecan due to the kinetic isotope effect, which results in a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, often leading to enhanced metabolic and chemical stability.[1][][3][4][5]
Comparative Stability Data
The following table summarizes the stability of Topotecan in various solutions and temperatures. This data serves as a reliable reference for the expected stability of this compound.
| Condition | Concentration | Solvent/Solution | Temperature | Stability | Reference |
| Solid State | Not specified | Solid | -20°C | ≥ 4 years | [6] |
| Aqueous Solution | 0.2 mg/mL | Saline Solution | Room Temperature | At least 24 hours | [7] |
| Aqueous Solution | 0.2 mg/mL | Saline Solution | -20°C | At least 167 days | [7] |
| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | 5±3°C | Up to 12 months | [8][9] |
| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | -20±5°C | Up to 12 months | [8][9] |
| Aqueous Solution | 20 µg/mL | Aqueous Solution | 30±2°C (65±5% RH) | Up to 6 months | [8] |
| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | Room Temperature (23-24°C) | Up to 24 hours | [10] |
| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl | 5°C | Up to 7 days | [10] |
| Infusion Solution | 0.025 mg/mL, 0.1 mg/mL, 0.5 mg/mL | 0.9% NaCl or 5% Glucose | Room Temperature or Refrigerated | Up to 84 days in non-PVC or PO bags | [11] |
| Cerebrospinal Fluid | Low, Medium, High QC levels | CSF Matrix | 4°C | 24 hours | [12] |
| Cerebrospinal Fluid | Low, Medium, High QC levels | CSF Matrix | -20°C | 24 hours | [12] |
Key Stability Considerations
Topotecan's stability is primarily influenced by pH. It undergoes a reversible, pH-dependent hydrolysis of its active lactone ring to an inactive open-ring carboxylate form.[13][14][15][16] Acidic conditions (pH below 4.0) favor the active, closed-lactone form.[11] Forced degradation studies have shown that Topotecan is susceptible to hydrolysis, oxidation, light, and thermal stress.[6][17][18]
Experimental Protocols
The following is a generalized protocol for assessing the stability of this compound, based on methods reported for Topotecan.
Objective: To determine the chemical stability of this compound in a given solvent under specific temperature and time conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., Methanol, Acetonitrile, DMSO, or aqueous buffer of a specific pH)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
-
C18 analytical column
-
pH meter
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Stability Sample Preparation:
-
Prepare replicate samples of this compound in the desired solvent and at the target concentration for stability testing.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze the standard solutions and a set of the stability samples using a validated HPLC/UPLC method to determine the initial concentration of this compound.
-
-
Storage:
-
Store the remaining stability samples under the desired experimental conditions (e.g., -20°C, 4°C, room temperature). Protect from light if necessary.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 7 days, 1 month), retrieve a set of stability samples from storage.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using the same HPLC/UPLC method as for the T0 analysis.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
A common criterion for stability is the retention of at least 90-95% of the initial concentration.
-
HPLC Method Example (based on literature for Topotecan):
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 4.2) and an organic solvent (e.g., a mixture of methanol and isopropyl alcohol).[6][17][18]
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Topotecan Degradation Pathway
Caption: pH-dependent hydrolysis of Topotecan.
References
- 1. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of topotecan solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study of topotecan in ophthalmic prefilled syringes for intravitreal delivery | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability and compatibility of topotecan hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]
- 12. mdpi.com [mdpi.com]
- 13. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Cytotoxic Effects of Topotecan and Topotecan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of the established anticancer agent Topotecan and its deuterated analog, Topotecan-d6. While direct comparative experimental data on the cytotoxicity of this compound is not currently available in the public domain, this document synthesizes existing data on Topotecan, outlines the theoretical implications of deuteration on its efficacy and safety, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Topotecan and the Rationale for Deuteration
Topotecan is a semi-synthetic analog of camptothecin, a natural product that inhibits topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[2]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and/or toxicological properties of a molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and potentially altered metabolite profiles, which may enhance efficacy or reduce toxicity.[3] this compound is a deuterated version of Topotecan, with deuterium atoms incorporated at the dimethylamino methyl group.[4][5]
Quantitative Comparison of Cytotoxicity
As of the latest literature review, no direct comparative studies detailing the cytotoxic effects of Topotecan versus this compound have been published. Therefore, a quantitative comparison of metrics such as IC50 values cannot be provided at this time. The following table summarizes reported IC50 values for Topotecan in various cancer cell lines to serve as a baseline for future comparative experiments.
| Cell Line | Cancer Type | IC50 (Topotecan) | Reference |
| HT-29 | Human Colon Carcinoma | 33 nM | [5][6] |
| MCF-7 | Human Breast Cancer | 100 ng/ml (~226 nM) | [7] |
| MDA-MB-231 | Human Breast Cancer | 160 ng/ml (~362 nM) | [7] |
| DU-145 | Human Prostate Cancer | 2 nM (in cell-free assay) | [5][8] |
| U251 | Human Glioblastoma | 2.73 µM (at 24h) | [9][10] |
| U87 | Human Glioblastoma | 2.95 µM (at 24h) | [9][10] |
| PSN-1 | Pancreatic Cancer | Orders of magnitude lower than Irinotecan | [11] |
Theoretical Impact of Deuteration on Topotecan's Cytotoxicity
In the absence of direct experimental data for this compound, we can theorize the potential consequences of deuteration on its cytotoxic profile based on established principles:
-
Altered Metabolism and Pharmacokinetics: The primary route of metabolism for the dimethylamino methyl group in Topotecan is not extensively detailed in the provided search results. However, if this group is subject to metabolism involving C-H bond cleavage, deuteration could slow this process. This might lead to a longer half-life and increased overall exposure (AUC) of the active lactone form of Topotecan.[12][13][14][15]
-
Potentially Enhanced Efficacy: Increased systemic exposure to the active form of the drug could translate to enhanced cytotoxic effects, potentially resulting in lower IC50 values for this compound compared to Topotecan.
-
Modified Toxicity Profile: A change in the rate of metabolism could also alter the formation of metabolites, potentially leading to a different toxicity profile. A slower metabolism might reduce the formation of potentially toxic metabolites, or conversely, prolonged exposure to the parent compound could increase certain toxicities.
It is crucial to emphasize that these are theoretical considerations. The actual impact of deuteration on Topotecan's cytotoxicity can only be determined through direct experimental comparison.
Experimental Protocols
To facilitate direct comparison of the cytotoxic effects of Topotecan and this compound, the following detailed experimental protocol for an in vitro cytotoxicity assay is provided.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Topotecan and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Topotecan and this compound in complete medium. A typical concentration range to test would span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs, e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration on a logarithmic scale.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both Topotecan and this compound using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
Topotecan's Mechanism of Action and Signaling Pathway
Topotecan exerts its cytotoxic effects by targeting Topoisomerase I, leading to DNA damage and the activation of apoptotic pathways.
Caption: Topotecan's mechanism of action leading to apoptosis.
Experimental Workflow for Cytotoxicity Comparison
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of Topotecan and this compound.
Caption: Workflow for comparing compound cytotoxicity.
References
- 1. From Lead to Drug Utilizing a Mannich Reaction: The Topotecan Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kosheeka.com [kosheeka.com]
- 17. japsonline.com [japsonline.com]
A Comparative Performance Evaluation of Commercially Sourced Topotecan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the performance evaluation of Topotecan-d6, a deuterated internal standard for the potent anti-cancer agent Topotecan, from various commercial suppliers. The appropriate selection of an internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. This document outlines key quality attributes, detailed experimental protocols for their assessment, and a template for data presentation to aid researchers in making informed decisions when sourcing this critical reagent.
Key Quality and Performance Attributes for Comparison
The performance of this compound as an internal standard in quantitative assays, typically employing liquid chromatography-mass spectrometry (LC-MS), is contingent on several key quality attributes. When comparing this compound from different commercial sources, the following parameters should be rigorously evaluated:
-
Chemical Purity: The percentage of the material that is this compound, excluding any impurities, residual solvents, or other contaminants. High chemical purity is essential to prevent interference with the analyte signal.
-
Isotopic Purity (Deuterium Enrichment): The extent to which the intended deuterium atoms have replaced the hydrogen atoms. High isotopic purity minimizes isotopic crosstalk with the unlabeled Topotecan analyte.[1][2]
-
Concentration Accuracy: The degree to which the stated concentration of the supplied standard solution matches the true concentration. Accurate concentration is fundamental for the precise quantification of the target analyte.
-
Stability: The ability of the this compound to retain its chemical and isotopic integrity over time under specified storage and handling conditions. Degradation can lead to a loss of signal and inaccurate quantification.
Experimental Methodologies
A series of analytical experiments are required to comprehensively evaluate the quality of this compound from different suppliers. The following protocols provide a detailed methodology for these assessments.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify this compound and any potential non-labeled or related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3][4]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or acetic acid) is often employed.[3][4] The pH of the mobile phase is critical as Topotecan undergoes a pH-dependent hydrolysis of its lactone moiety.[5][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitoring at a wavelength where Topotecan exhibits strong absorbance, such as 225 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound from each supplier in a suitable solvent (e.g., DMSO, methanol) to create stock solutions of a known concentration (e.g., 1 mg/mL).[4]
-
Dilute the stock solutions with the mobile phase to a working concentration suitable for injection (e.g., 10 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 10 µL) of each prepared sample.
-
Run the gradient method to separate the components.
-
Integrate the peak areas of all detected peaks.
-
-
Data Analysis: Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks and expressing the result as a percentage.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Concentration Accuracy
LC-MS/MS is a highly sensitive and specific technique for determining isotopic enrichment and for accurate quantification.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[3][7]
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for this compound (e.g., m/z 428.5 -> 383.2).
-
Monitor the transition for unlabeled Topotecan (e.g., m/z 422.5 -> 377.0).[3]
-
-
-
Isotopic Purity Assessment:
-
Prepare a high-concentration solution of this compound from each supplier.
-
Infuse the solution directly or inject it into the LC-MS/MS system.
-
Acquire full scan mass spectra to observe the distribution of deuterated and non-deuterated species.
-
In the MRM mode, monitor the signal intensity of the unlabeled Topotecan transition in the this compound sample.
-
Calculate the isotopic purity by comparing the signal of the unlabeled analyte to that of the deuterated standard.
-
-
Concentration Accuracy Assessment:
-
Prepare a calibration curve using a certified reference standard of unlabeled Topotecan.
-
Use the this compound from each supplier as the internal standard at a fixed concentration.
-
Prepare quality control (QC) samples of known Topotecan concentrations.
-
Analyze the calibration standards and QC samples.
-
The accuracy of the QC sample measurements will reflect the concentration accuracy of the this compound standard.
-
2.3. Stability Assessment
The stability of this compound can be evaluated under various conditions to simulate storage and experimental use.
-
Short-Term (Bench-Top) Stability:
-
Prepare solutions of this compound from each supplier.
-
Leave the solutions at room temperature for specified periods (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS/MS at each time point.
-
Compare the peak area of this compound at each time point to the initial (time 0) measurement.
-
-
Long-Term Storage Stability:
-
Store aliquots of the this compound solutions from each supplier at the recommended storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6 months).
-
Compare the results to the initial analysis to determine any degradation.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the this compound solutions to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
Analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and well-structured tables for easy comparison. Below are examples of how this data could be presented for this compound from three hypothetical suppliers.
Table 1: Chemical and Isotopic Purity
| Supplier | Lot Number | Chemical Purity (%) by HPLC | Isotopic Purity (% d6) |
| Supplier A | L-12345 | 99.5 | 99.2 |
| Supplier B | L-67890 | 98.8 | 99.6 |
| Supplier C | L-54321 | 99.7 | 98.5 |
Table 2: Concentration Accuracy
| Supplier | Stated Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) |
| Supplier A | 100.0 | 98.5 | 98.5 |
| Supplier B | 100.0 | 101.2 | 101.2 |
| Supplier C | 100.0 | 95.8 | 95.8 |
Table 3: Stability Assessment (% of Initial Concentration Remaining)
| Supplier | Bench-Top Stability (24h) | Long-Term Stability (3 months at -20°C) | Freeze-Thaw Stability (3 cycles) |
| Supplier A | 99.2 | 98.9 | 99.5 |
| Supplier B | 99.5 | 99.1 | 99.3 |
| Supplier C | 98.7 | 98.2 | 98.8 |
Visualization of Workflows and Pathways
Experimental Workflow for Supplier Qualification
The following diagram illustrates a typical workflow for the evaluation and qualification of this compound from different commercial sources.
Caption: Workflow for evaluating and qualifying this compound from different suppliers.
Topotecan's Mechanism of Action: A Simplified Signaling Pathway
Topotecan exerts its cytotoxic effects by inhibiting topoisomerase I, which leads to DNA damage and the activation of apoptotic pathways.[8]
Caption: Simplified signaling pathway of Topotecan's mechanism of action.
Conclusion
The selection of a high-quality deuterated internal standard is paramount for the development of robust and reliable quantitative bioanalytical methods. This guide provides a comprehensive framework for the systematic evaluation of this compound from different commercial sources. By performing the described experiments and carefully comparing the resulting data, researchers can confidently select a supplier that provides a product meeting the stringent requirements for accuracy, precision, and stability demanded in regulated and research environments. It is recommended to perform this evaluation for each new lot of internal standard to ensure consistent performance over time.
References
- 1. scispace.com [scispace.com]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rjptonline.org [rjptonline.org]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical bioanalysis, the pursuit of accurate and reliable data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the integrity of pharmacokinetic, toxicokinetic, and biomarker data submitted for regulatory approval. This guide provides a comprehensive comparison of deuterated internal standards against their non-labeled counterparts, supported by experimental data and detailed protocols, to inform the selection of the most robust analytical strategies in clinical assay development.
Regulatory Imperative for Robust Bioanalysis
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] This guidance underscores the necessity of demonstrating a method's suitability for its intended purpose, with a strong emphasis on selectivity, accuracy, precision, and the management of matrix effects. While not explicitly mandating the use of deuterated standards, the stringent validation requirements inherently favor their use due to their ability to effectively compensate for analytical variability.[2]
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[3] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing superior correction for potential variabilities.[4]
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog is most evident in its ability to mitigate variability and improve the accuracy and precision of the assay. The following tables summarize comparative data from a study evaluating the performance of a deuterated (SIL) internal standard against a structural analog for the quantification of an analyte in a biological matrix.
Table 1: Comparison of Assay Precision
| Internal Standard Type | Number of Samples (n) | Standard Deviation of Bias (%) | Statistical Significance (p-value) |
| Structural Analog | 284 | 8.6 | \multirow{2}{*}{p = 0.02} |
| Deuterated (SIL) | 340 | 7.6 |
Data synthesized from a comparative study.[3]
The significantly lower variance (p=0.02) observed with the deuterated internal standard indicates a notable improvement in the precision of the bioanalytical method.[3]
Table 2: Comparison of Assay Accuracy
| Internal Standard Type | Mean Bias (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | p < 0.0005 |
| Deuterated (SIL) | 100.3 | p = 0.5 |
Data synthesized from a comparative study.[3]
The mean bias of the assay using the deuterated internal standard was not significantly different from the true value of 100%, demonstrating a significant improvement in accuracy compared to the assay using the structural analog.[3]
Experimental Protocols
The following are detailed methodologies for key bioanalytical validation experiments, aligned with the ICH M10 guideline.
Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC
-
High QC
-
-
On at least three separate days, analyze a minimum of five replicates of each QC level.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level within each run (intra-day precision) and across all runs (inter-day precision).
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
The %CV should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[5]
-
Evaluation of Matrix Effect
Objective: To assess the impact of co-eluting, endogenous matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and the internal standard into the post-extracted blank matrix from each of the six lots at two concentrations (low and high QC).
-
Set B: Spike the analyte and the internal standard into a neat solution (e.g., mobile phase) at the same concentrations.
-
-
Analyze the samples and calculate the matrix factor (MF) for each lot:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
The IS-normalized MF should be calculated to assess the ability of the deuterated standard to compensate for matrix effects.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots should not be greater than 15%.[6]
Visualizing the Workflow and Rationale
To further elucidate the processes and logic involved, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Caption: Decision pathway for selecting an appropriate internal standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. youtube.com [youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Topotecan-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols and logistical guidance for the handling and disposal of Topotecan-d6. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This compound is a potent cytotoxic agent and a suspected mutagen, necessitating stringent safety measures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is suspected of causing genetic defects.[1] The non-deuterated form, Topotecan, is classified as fatal if swallowed, may cause genetic defects, is suspected of causing cancer, and may harm fertility or an unborn child.[2] It can also lead to irritation of the skin and eyes.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4] |
| Body Protection | Disposable, lint-free, solid-front, back-closure impervious gown made of polypropylene with a polyethylene coating and knit cuffs.[4] | Protects skin and personal clothing from contamination due to spills or splashes.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][6] | Protects the eyes from accidental splashes of the compound. |
| Respiratory Protection | A surgical mask should be worn at a minimum.[7] An N95 respirator is required if there is a risk of aerosolization or when cleaning spills.[4][5] | Prevents the inhalation of airborne drug particles. |
Operational and Disposal Plan: A Step-by-Step Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill procedures immediately.
-
1.2. Storage: Store this compound in a designated, locked, and clearly labeled area for cytotoxic agents.[1] Keep the container tightly sealed.
Preparation and Handling
-
2.1. Designated Area: All handling of this compound must be conducted in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
2.2. Donning PPE: Before entering the designated handling area, don the required PPE in the correct order: gown, mask/respirator, eye protection, and then two pairs of gloves.
-
2.3. Reconstitution and Dilution:
-
Use Luer-lock syringes and needles or needleless systems to minimize the risk of spills and aerosol generation.[6]
-
When reconstituting the solid compound, slowly inject the diluent onto the inner wall of the vial to avoid frothing and aerosolization.
-
Ensure all manipulations are performed over a plastic-backed absorbent pad to contain any potential spills.
-
Spill Management
-
3.1. Immediate Action: In the event of a spill, secure the area to prevent exposure to others.[5]
-
3.2. PPE: Don the full set of PPE, including an N95 respirator, before cleaning the spill.[5]
-
3.3. Containment: Use a chemotherapy spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
3.4. Cleaning: Clean the area with a detergent solution followed by a disinfectant.[5]
-
3.5. Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[5]
Decontamination and Waste Disposal
-
4.1. Surface Decontamination: At the end of each procedure, decontaminate all surfaces in the handling area with an appropriate cleaning agent.
-
4.2. PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown and then the inner gloves.
-
4.3. Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered cytotoxic waste.[8]
-
4.4. Waste Containment: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., yellow or purple). Double-bagging of waste is recommended.[5]
-
4.5. Final Disposal: Dispose of cytotoxic waste according to institutional and regulatory guidelines, which typically involves high-temperature incineration.[8]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key procedural flow for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medline.com [medline.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ema.europa.eu [ema.europa.eu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
